2-(3-Chloro-4-fluorobenzoyl)benzoic acid

Description

Contextualization within the Landscape of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a significant class of compounds in modern organic chemistry, characterized by a benzene (B151609) ring substituted with at least one carboxyl group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens onto the aromatic scaffold profoundly influences the molecule's physical, chemical, and biological properties. This alteration occurs due to the specific electronic effects (inductive and resonance) and steric factors associated with each halogen.

These compounds serve as crucial intermediates and building blocks in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals. google.commdpi.com For instance, chloro-substituted benzoic acids are versatile precursors for pesticides, while fluoro-substituted analogues are often considered more environmentally acceptable alternatives to their chlorinated counterparts. mdpi.com The strategic placement of halogens can modify a molecule's reactivity, acidity, lipophilicity, and metabolic stability. For example, 2-chlorobenzoic acid is a key starting material for the synthesis of the widely used non-steroidal anti-inflammatory drug, Diclofenac. mdpi.com The diverse applications of these acids have driven the development of numerous synthetic methodologies, including halogenation of benzoic acid precursors and oxidation of halogenated toluene (B28343) derivatives. patsnap.comwikipedia.org

Significance of Benzoylbenzoic Acid Scaffolds as Versatile Precursors in Advanced Chemical Synthesis

Within the broader family of halogenated aromatic acids, the benzoylbenzoic acid scaffold is of particular importance. These molecules are diaryl ketones containing a carboxylic acid group, which provides two distinct reactive sites for chemical modification: the ketone's carbonyl group and the carboxylic acid function. This dual reactivity makes them highly versatile precursors for a variety of complex molecules.

A common method for synthesizing benzoylbenzoic acids is the Friedel-Crafts acylation, where an aromatic compound is acylated with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com This reaction directly constructs the core benzoylbenzoic acid framework.

The synthetic utility of these scaffolds is extensive. For example, 2-(4-chlorobenzoyl)benzoic acid serves as a key raw material in the polymer industry for the preparation of bisphthalazinone monomers, which are essential for synthesizing high-performance polymers like poly(arylene ether)s and poly(arylene sulfone)s. sarex.com Furthermore, it is a critical intermediate in the pharmaceutical industry for producing Active Pharmaceutical Ingredients (APIs) such as the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol. sarex.com The ability to form complexes with rare-earth metals like europium and terbium to create photoluminescent materials further highlights their functional diversity. sigmaaldrich.com

Isomeric Considerations and Structural Nuances of 2-(3-Chloro-4-fluorobenzoyl)benzoic acid

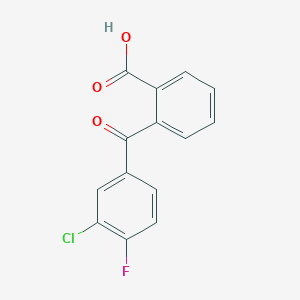

The compound this compound is a specific example of a dihalogenated benzoylbenzoic acid. Its structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 2-position by a 3-chloro-4-fluorobenzoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7607-43-4 chemicalbook.com |

| Molecular Formula | C₁₄H₈ClFO₃ chemicalbook.com |

| Molecular Weight | 278.66 g/mol chemicalbook.com |

A critical aspect of this compound's chemistry is structural isomerism , where molecules share the same molecular formula but have a different arrangement of atoms. libretexts.org In the case of chlorofluorobenzoylbenzoic acids, the positions of the chlorine and fluorine atoms on the benzoyl ring can vary, leading to numerous structural isomers. Each isomer possesses a unique set of physical and chemical properties due to the distinct electronic and steric environments created by the specific halogen substitution pattern.

For example, simply altering the substitution pattern on the benzoic acid ring itself (while keeping the benzoyl group the same) leads to different isomers. The location of the carboxylic acid group relative to the benzoyl substituent significantly impacts the molecule's conformation and reactivity.

More complex isomerism arises from the various possible arrangements of the chloro and fluoro substituents on the terminal phenyl ring. These are not isomers of this compound itself, but rather isomers within the broader class of chlorofluorobenzoic acids, which serve as foundational precursors. Understanding the properties of these precursor isomers is essential, as they dictate the reaction pathways and ultimate properties of more complex derivatives. For instance, the melting points of simple chlorofluorobenzoic acid isomers vary significantly, reflecting their different crystal lattice energies and intermolecular interactions.

Table 2: Comparison of Melting Points for Isomeric Chlorofluorobenzoic Acids

| Compound Name | CAS Number | Melting Point (°C) |

|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | 181-183 sigmaaldrich.com |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | 177–180 ossila.com |

| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | 133-135 sigmaaldrich.com |

| 4-Chloro-2-fluorobenzoic acid | 446-30-0 | 204-208 chemicalbook.com |

These differences highlight the structural nuances inherent in halogenated aromatic systems. The specific placement of the chloro and fluoro groups in this compound is therefore a deliberate synthetic choice, designed to impart specific properties required for its intended application as a specialized chemical intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFO3/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDDKIITGLRNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 3 Chloro 4 Fluorobenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

High-Resolution ¹H NMR and ¹³C NMR for Detailed Proton and Carbon Resonance Assignments

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(3-Chloro-4-fluorobenzoyl)benzoic acid is not publicly available, a detailed prediction of its spectral features can be made based on the analysis of its constituent parts and data from analogous compounds like 2-benzoylbenzoic acid. chemicalbook.comnist.gov

The ¹H NMR spectrum is expected to show signals corresponding to the seven protons distributed across the two aromatic rings. The protons on the benzoic acid ring (let's call it Ring A) and the 3-chloro-4-fluorobenzoyl ring (Ring B) will appear as complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), a characteristic feature of acidic protons. rsc.org

The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. Two distinct carbonyl signals are anticipated: one for the carboxylic acid (C=OOH) around δ 166-172 ppm and another for the ketone (C=O) at a more downfield position, likely δ 190-196 ppm, due to the deshielding effect of the two attached aromatic rings. The twelve aromatic carbons will resonate in the δ 120-145 ppm range. The carbons directly bonded to the electronegative fluorine and chlorine atoms will exhibit characteristic chemical shifts and coupling patterns (in the case of C-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | s (broad) | Highly deshielded, subject to concentration and solvent effects. |

| Aromatic Protons (7H) | 7.2 - 8.2 | m | Complex overlapping multiplets due to coupling between protons on both rings. |

| Ketone Carbonyl (C=O) | 190 - 196 | s | Most downfield carbon signal. |

| Carboxylic Acid Carbonyl (-COOH) | 166 - 172 | s | Typical range for aromatic carboxylic acids. rsc.org |

| Aromatic Carbons (12C) | 120 - 145 | m | Includes carbons with C-F and C-Cl substitutions, affecting their shifts. The C-F carbon will appear as a doublet. |

¹⁹F NMR for Analysis of Fluorine Substituent Effects and Chemical Shifts

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzoyl ring. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. Based on data for similar aromatic fluorine compounds, the chemical shift is expected in the range of -100 to -120 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformational Analysis

While one-dimensional NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of protons on the same aromatic ring, helping to differentiate the signals from Ring A and Ring B.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would allow for the definitive assignment of each protonated carbon in the aromatic rings by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule. It detects longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. HMBC would be crucial for:

Assigning the quaternary (non-protonated) carbons, such as the carbonyls and the substituted aromatic carbons.

Establishing the critical connection between the two aromatic rings via the ketone bridge by showing a correlation from protons on Ring A and Ring B to the ketonic carbonyl carbon.

Confirming the substitution pattern on both rings. For example, protons on the benzoic acid ring would show correlations to the carboxylic acid carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for studying intermolecular interactions like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an aromatic ketone. nist.gov A very broad absorption band is predicted in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching region will be particularly informative. Two distinct C=O stretching bands are expected: one for the carboxylic acid, typically around 1700-1720 cm⁻¹, and one for the diaryl ketone, expected at a lower frequency, around 1650-1670 cm⁻¹, due to electronic conjugation with both rings. Other significant peaks would include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-F and C-Cl stretching vibrations at lower wavenumbers.

Raman Spectroscopy in Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=O stretches and the aromatic ring vibrations are usually strong and well-defined. The symmetric vibrations of the aromatic rings often give rise to intense Raman bands, providing a clear "fingerprint" for the molecule. The C-Cl and C-F bonds also have characteristic Raman signals that can aid in the complete vibrational assignment.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: Predicted wavenumbers are based on data from analogous compounds like benzoic acid and substituted benzophenones. nist.govrsc.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | FT-IR | Very broad band, characteristic of hydrogen-bonded dimers. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | FT-IR, Raman | Strong intensity in both techniques. |

| C=O Stretch (Ketone) | 1650 - 1670 | FT-IR, Raman | Strong intensity. Frequency is lowered by conjugation to two aryl rings. |

| C=C Stretch (Aromatic Rings) | 1450 - 1600 | FT-IR, Raman | Multiple sharp bands. Often stronger in Raman. |

| C-O Stretch / O-H Bend | 1200 - 1350 | FT-IR | Coupled vibrations involving the carboxylic acid group. |

| C-F Stretch | 1100 - 1250 | FT-IR | Typically a strong, sharp absorption. |

| C-Cl Stretch | 650 - 800 | FT-IR, Raman | Can be weak; position is sensitive to substitution pattern. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C14H8ClFO3. chemicalbook.com This composition gives it a formula weight of approximately 278.66 g/mol . chemicalbook.com HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the mass to a high degree of decimal precision.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Mass Loss | Notes |

| [M-OH]⁺ | Loss of a hydroxyl radical | 17 | A common fragmentation for carboxylic acids. miamioh.edu |

| [M-COOH]⁺ | Loss of the carboxyl group | 45 | Represents cleavage of the carboxylic acid moiety. miamioh.edu |

| [C7H3ClFO]⁺ | 3-Chloro-4-fluorobenzoyl cation | C7H5O2 | Formation of the stable aroylium ion is a dominant process. docbrown.info |

| [C7H5O2]⁺ | Benzoyl cation from the benzoic acid moiety | C7H3ClFO | Cleavage of the bond connecting the two aromatic rings. |

This table is based on general fragmentation principles for aromatic carboxylic acids and ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for assessing the purity of a sample and identifying any volatile or semi-volatile impurities. nih.gov

In a typical GC-MS analysis, the sample of this compound would be vaporized and passed through a capillary column. The gas chromatograph separates the target compound from any impurities based on their boiling points and interactions with the column's stationary phase. nist.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram; a single, sharp peak indicates high purity. researchgate.net The NIST Mass Spectrometry Data Center contains reference spectra for related compounds, which can be used for comparison and identification. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

In such structures, the molecule is generally not perfectly planar. The two benzene (B151609) rings are typically twisted relative to each other. For instance, in 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from the two benzene rings by 13.93° and 15.26°, respectively. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-substituted benzoic acid and the adjacent benzoyl group.

Table 2: Representative Bond Lengths and Angles from a Structurally Similar Compound

| Parameter | Atoms Involved | Value | Reference |

| Bond Length | C=O (carbonyl) | ~1.22 Å | researchgate.net |

| Bond Length | C-O (hydroxyl) | ~1.31 Å | |

| Bond Length | C-Cl | ~1.74 Å | |

| Bond Length | C-N (amide) | ~1.35 Å | nih.gov |

| Bond Angle | O=C-O (carboxyl) | ~122° | |

| Bond Angle | C-C-C (aromatic) | ~120° | |

| Dihedral Angle | Ring 1 vs. Ring 2 | 10-20° | nih.gov |

Data are generalized from related structures like 2-(4-chlorobenzamido)benzoic acid and other substituted benzoic acids. nih.govresearchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For carboxylic acids, the most significant interaction is typically the formation of hydrogen bonds. Molecules of this compound are expected to form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O—H···O hydrogen bonds. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state.

Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond donor" and interact with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O). Similarly, attractive intermolecular Cl···F interactions have been noted in related structures like 2-chloro-4-fluorobenzoic acid. chemicalbook.com

C—H···O and C—H···π Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with oxygen atoms or the electron-rich faces of adjacent benzene rings. nih.gov

π–π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal packing. nih.gov

These noncovalent interactions collectively dictate the final three-dimensional architecture of the crystal. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and characterize these different crystalline forms. nih.gov

Each polymorph of this compound would produce a unique XRPD pattern, which serves as a fingerprint for that specific crystalline phase. The pattern consists of a series of diffraction peaks at characteristic scattering angles (2θ). By comparing the experimental XRPD pattern of a sample to reference patterns, one can identify the crystalline form present. Furthermore, in-situ variable-temperature XRPD can be used to study phase transitions between different polymorphic forms as a function of temperature. nih.gov The formation of new crystalline phases, such as cocrystals, can also be monitored and confirmed using this technique. nih.govicdd.com

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing robust methods for its separation from reaction mixtures and the comprehensive assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the quantitative analysis and preparative purification of this compound. The technique's high resolution and sensitivity allow for the effective separation of the target compound from starting materials, intermediates, and byproducts.

Analytical HPLC is routinely employed to determine the purity of synthesized batches of this compound. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to its aromatic and acidic nature, this compound is well-retained on C18 or C8 columns. The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV detector, as the benzoyl and benzoic acid moieties contain strong chromophores. The detection wavelength is typically set in the range of 230-280 nm to maximize sensitivity.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify this compound from complex mixtures. This is particularly crucial for obtaining high-purity material required for subsequent synthetic steps or for characterization studies. The column dimensions are significantly larger, and higher flow rates are used to process larger sample volumes. The goal is to collect the fraction containing the pure desired product, which can then be recovered by evaporating the mobile phase. While scalable, preparative HPLC requires careful optimization of loading capacity and mobile phase composition to achieve efficient separation and high recovery rates. researchgate.net

Table 1: Illustrative Analytical HPLC Parameters for Substituted Benzoic Acids

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used for the qualitative monitoring of reaction progress and for the preliminary assessment of the purity of this compound. utexas.edu

In a typical TLC analysis, a small amount of the reaction mixture or the isolated product is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) is often used. The ratio of these solvents can be adjusted to achieve optimal separation.

As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move a shorter distance (lower Rf).

After development, the separated spots are visualized. Since this compound contains a UV-active chromophore, the spots can be easily visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. Alternatively, the plate can be exposed to iodine vapor, which reversibly stains organic compounds, appearing as brown spots.

By comparing the Rf value of the product spot to that of the starting materials, the progress of a reaction can be efficiently monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding. Furthermore, the presence of multiple spots in the lane of the purified product suggests the presence of impurities.

Table 2: Typical TLC System for Analysis of Substituted Benzoic Acids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Chamber | Saturated with mobile phase vapor |

| Application | 1-2 µL of a 1 mg/mL solution in a suitable solvent |

| Development Distance | 8-9 cm |

| Visualization | 1. UV light at 254 nm2. Iodine vapor |

Chemical Reactivity and Derivatization Strategies of 2 3 Chloro 4 Fluorobenzoyl Benzoic Acid

Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Rings

The two benzene rings within the scaffold exhibit different susceptibilities to aromatic substitution reactions due to the electronic nature of their respective substituents.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly on the halogenated benzoyl ring. The viability of SNAr reactions is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. zenodo.orgchemspider.com

In the case of 2-(3-chloro-4-fluorobenzoyl)benzoic acid, the benzoyl moiety contains:

A fluorine atom at the 4-position.

A chlorine atom at the 3-position.

A strongly deactivating benzoyl group (relative to the benzoic acid ring).

The fluorine atom is situated para to the electron-withdrawing ketone group, which significantly activates the ring towards nucleophilic attack at that position. Conversely, the chlorine atom is in the meta position, where its influence on activating the ring for SNAr is minimal. zenodo.org Furthermore, fluoride (B91410) is generally a better leaving group than chloride in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. chemspider.com

Therefore, it is predicted that nucleophiles will preferentially attack the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion. This pathway allows for the introduction of various nucleophilic fragments, such as amines, alkoxides, or thiolates, to generate a diverse library of derivatives. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the ortho-chloro and the para-benzoyl groups helps to stabilize this negatively charged intermediate, further favoring the substitution reaction. zenodo.orgmasterorganicchemistry.com

Electrophilic aromatic substitution (EAS) on the this compound scaffold is a more complex undertaking due to the presence of multiple deactivating groups on both aromatic rings. wikipedia.orgtestbook.com

Ring A (3-Chloro-4-fluorobenzoyl ring): This ring is substituted with two halogens (deactivating, ortho/para-directing) and a carbonyl group (strongly deactivating, meta-directing). The cumulative effect is a significant deactivation of this ring towards electrophilic attack.

Ring B (benzoic acid ring): This ring is substituted with a carboxylic acid group (deactivating, meta-directing) and the entire 3-chloro-4-fluorobenzoyl group (deactivating, meta-directing).

Due to the strong deactivating nature of all substituents, forcing conditions (e.g., strong acids, high temperatures) would be required to achieve any electrophilic substitution, such as nitration. testbook.com

When considering nitration (using a mixture of HNO₃ and H₂SO₄), the directing effects of the substituents must be analyzed:

On Ring A, the powerful meta-directing effect of the ketone would direct an incoming electrophile (like the nitronium ion, NO₂⁺) to the positions meta to it (C2 and C6). The ortho/para-directing influence of the fluorine and chlorine atoms would be largely overridden by the stronger deactivating ketone.

On Ring B, both the carboxylic acid and the benzoyl substituent are meta-directors. They would direct an incoming electrophile to the positions meta to both groups.

Given that both rings are electron-deficient, the reaction is likely to be slow and may produce a mixture of products. The preparation of related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorobenzoic acid, demonstrates that nitration on a similarly substituted ring is possible, though it may require specific conditions to control regioselectivity and avoid unwanted byproducts. vaia.comchemistrysteps.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and the corresponding alcohol upon reduction.

The carboxylic acid functional group of this compound can be readily converted into a wide range of esters and amides, which are crucial for modifying the compound's physicochemical properties.

Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and more efficient. The synthesis of related esters like ethyl 2-chloro-4-fluorobenzoate is well-documented. acs.orgyoutube.com

Amidation reactions are fundamental in medicinal chemistry for creating stable, often biologically active, amide bonds. acs.org Direct conversion of the carboxylic acid to an amide can be accomplished by heating with an amine, though this often requires high temperatures. More commonly, coupling reagents are employed to activate the carboxylic acid. doubtnut.comnih.gov These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, facilitate amide bond formation under mild conditions with a primary or secondary amine. acs.orgdoubtnut.com

Interactive Data Table: Representative Conditions for Esterification and Amidation

| Transformation | Reagents | Solvent | Conditions | Product Type |

| Esterification | R-OH, H₂SO₄ (cat.) | Excess R-OH or inert solvent | Reflux | Ester |

| 1. SOCl₂ 2. R-OH, Pyridine | Dichloromethane (DCM) or Toluene (B28343) | 1. Reflux 2. Room Temp | Ester | |

| Amidation | R₁R₂NH, Coupling Agent (e.g., EDC, HATU) | DMF or DCM | Room Temp | Amide |

| 1. Oxalyl Chloride 2. R₁R₂NH | DCM | 1. 0°C to RT 2. 0°C to RT | Amide |

Reduction of the carboxylic acid moiety to a primary alcohol provides another avenue for structural modification. Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). doubtnut.com Therefore, more powerful reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comtestbook.comresearchgate.net However, LiAlH₄ is non-selective and will also readily reduce the benzophenone (B1666685) ketone to a secondary alcohol. masterorganicchemistry.com Treatment of this compound with LiAlH₄ would therefore be expected to yield the corresponding diol, with both the carboxylic acid and the ketone being reduced.

Selective reduction of the carboxylic acid in the presence of the ketone is challenging. However, specialized methods have been developed for such transformations. One approach involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640), followed by reduction with a milder reagent like sodium borohydride. harvard.edupitt.edu This strategy can enhance the reactivity of the carboxylic acid group, allowing it to be reduced under conditions where the ketone remains intact. harvard.edu Another option is using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which are known to selectively reduce carboxylic acids in the presence of many other functional groups, including ketones under certain conditions. akjournals.com

Reactivity of the Benzophenone Ketone Group

The ketone of the benzophenone unit is a key site for chemical reactions, primarily involving reduction or other nucleophilic additions.

The most common transformation is the reduction to a secondary alcohol (a benzhydrol). This can be accomplished with a variety of reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reagent often used to reduce ketones to alcohols in the presence of less reactive functional groups like carboxylic acids and esters. zenodo.orgdoubtnut.comtandfonline.com Therefore, treating this compound with NaBH₄ would likely result in the selective reduction of the ketone to a secondary alcohol, leaving the carboxylic acid untouched. Studies on the reduction of substituted benzophenones confirm the efficacy of this method. chemspider.com

Lithium aluminum hydride (LiAlH₄) , as mentioned previously, is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid. masterorganicchemistry.comakjournals.com

Another important reaction of the ketone is its complete deoxygenation to a methylene (B1212753) (-CH₂-) group. This transformation is valuable for accessing different molecular scaffolds. Two classic methods for this are:

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. wikipedia.orgvaia.com The reaction proceeds via a hydrazone intermediate. Given the strongly basic conditions, this method is unsuitable for substrates with base-sensitive functional groups. wikipedia.org

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic conditions preclude its use with acid-sensitive substrates.

The choice of reduction method for the ketone group must consider the stability of the other functional groups present in the molecule.

Interactive Data Table: Summary of Ketone Reduction Strategies

| Reaction | Reagent(s) | Product | Key Considerations |

| Alcohol Formation | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Selective for ketone over carboxylic acid. zenodo.orgtandfonline.com |

| Alcohol Formation | Lithium Aluminum Hydride (LiAlH₄) | Diol (from ketone and carboxylic acid) | Non-selective, powerful reducing agent. masterorganicchemistry.com |

| Deoxygenation | Hydrazine (N₂H₄), KOH | Methylene (-CH₂-) | Wolff-Kishner; harsh basic conditions. wikipedia.org |

| Deoxygenation | Amalgamated Zinc (Zn(Hg)), HCl | Methylene (-CH₂-) | Clemmensen; harsh acidic conditions. |

Carbonyl Reduction and Subsequent Functionalization Reactions

The ketone carbonyl group in this compound is a prime target for reduction to a secondary alcohol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the selectivity and outcome of the reaction.

Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and would selectively reduce the ketone to a hydroxyl group, leaving the carboxylic acid intact. The resulting product would be 2-((3-chloro-4-fluorophenyl)(hydroxy)methyl)benzoic acid.

Table 1: Potential Products of Carbonyl Reduction of this compound

| Starting Material | Reducing Agent | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | 2-((3-chloro-4-fluorophenyl)(hydroxy)methyl)benzoic acid |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-(3-Chloro-4-fluorobenzyl)phenyl)methanol |

Subsequent functionalization of the newly formed hydroxyl group opens up a plethora of synthetic possibilities. The alcohol can undergo esterification or etherification reactions to introduce a wide variety of functional groups, thereby modifying the molecule's physical and chemical properties. For instance, reaction with an acyl chloride or an acid anhydride in the presence of a base would yield the corresponding ester.

Exploration of Regioselective Functionalization and Multicomponent Reactions

The substituted aromatic rings of this compound present opportunities for regioselective functionalization, such as electrophilic aromatic substitution. The directing effects of the existing substituents (the benzoyl group, the carboxylic acid, and the halogens) will govern the position of any new substituent.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient route to complex molecules. Given the presence of both a ketone and a carboxylic acid, this compound could potentially participate in well-known MCRs like the Passerini and Ugi reactions.

In a hypothetical Passerini reaction, the ketone functionality of this compound could react with an isocyanide and a carboxylic acid to form an α-acyloxy amide derivative. Similarly, in a Ugi reaction, the ketone could react with an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. The specific substitution pattern of the product would depend on the other reactants used.

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The presence of both chlorine and fluorine atoms on one of the aromatic rings significantly influences the reactivity of this compound. Both halogens are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution. However, they are also weak ortho-, para-directors due to the donation of electron density through resonance.

The relative positions of the chloro and fluoro groups (meta and para to the benzoyl group, respectively) create a specific electronic environment. The fluorine atom at the para position will have a more pronounced resonance effect compared to the chlorine atom at the meta position. This electronic disparity can influence the regioselectivity of reactions on this aromatic ring.

Furthermore, the steric bulk of the chlorine atom, being larger than fluorine, can also play a role in directing the approach of reagents, thereby influencing the stereoselectivity of certain reactions. For instance, in reactions involving the adjacent carbonyl group, the steric hindrance from the ortho-chloro substituent could favor the formation of one stereoisomer over another.

Computational Chemistry and Theoretical Investigations of 2 3 Chloro 4 Fluorobenzoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently used to predict molecular geometries, vibrational frequencies, and other properties of substituted benzoic acids. frontiersin.orgmdpi.com

Optimized Molecular Structures and Vibrational Frequencies

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the carboxylic acid and ketone groups or the bending of C-H bonds. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. mdpi.comnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.978) to better match experimental values, accounting for anharmonicity and limitations in the theoretical method. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for Related Substituted Benzoic Acids (Note: Data is based on computational studies of related benzoic acid derivatives and serves to illustrate typical values.)

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Carbonyl (Acid) | C=O | 1.21 - 1.23 |

| Carbonyl (Ketone) | C=O | 1.22 - 1.24 |

| Carboxylic C-O | C-O | 1.34 - 1.36 |

| Aryl C-Cl | C-Cl | 1.74 - 1.76 |

| Aryl C-F | C-F | 1.35 - 1.37 |

Conformational Landscapes and Energy Minimization Studies

The presence of single bonds in 2-(3-Chloro-4-fluorobenzoyl)benzoic acid allows for rotation, leading to various possible conformers (spatial arrangements of the atoms). A detailed conformational search is necessary to identify the different stable and low-energy structures. The two primary rotational degrees of freedom are around the exocyclic C-C bond connecting the benzoyl group to the benzoic acid ring and the C-C bond of the carboxylic acid group itself.

Studies on simpler ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, reveal complex potential energy surfaces with multiple minima. frontiersin.orgnih.gov These molecules typically exhibit two main types of conformers based on the orientation of the carboxylic acid's O=C-O-H dihedral angle: a low-energy cis form (dihedral ~0°) and a higher-energy trans form (dihedral ~180°). frontiersin.org For this compound, the rotational landscape is further complicated by the bulky substituted benzoyl group, which influences the relative stability of different conformers through steric hindrance and other electronic effects. Energy minimization studies calculate the relative energies of these conformers, identifying the global minimum energy structure, which is the most likely to be observed experimentally under equilibrium conditions.

Analysis of Intramolecular Interactions and Stabilization Energies

The relative energies of the conformers are determined by a delicate balance of intramolecular interactions. These can be either stabilizing or destabilizing. A key stabilizing interaction observed in related molecules is intramolecular hydrogen bonding. For example, in the trans conformer of 2-fluorobenzoic acid, a stabilizing O-H···F hydrogen bond can form, which lowers its energy relative to other conformers. Conversely, repulsive interactions, such as steric clashes between the ortho chlorine substituent and the oxygen atoms of the carboxylic group, can destabilize certain conformations. frontiersin.org

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure and stability, DFT calculations can provide a suite of quantum chemical descriptors that help predict the chemical reactivity of a molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Elucidating Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or basicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity or acidity). A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO gap (the energy difference between these two orbitals, ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. The HOMO-LUMO gap also provides insight into intramolecular charge transfer (ICT), where electronic excitation can move electron density from the part of the molecule where the HOMO is localized to the part where the LUMO is localized. For this compound, the HOMO is likely to be distributed over the electron-rich benzoic acid ring system, while the LUMO may be localized on the electron-withdrawing benzoyl moiety, particularly the carbonyl group.

Table 2: Illustrative Frontier Orbital Energies for a Related Compound (2-chloro-6-fluorobenzoic acid) (Note: Data is from a DFT study on a related compound and serves as an example of typical values.)

| Parameter | Energy (eV) |

| EHOMO | -7.1 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.6 |

Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Sites

This analysis allows for the prediction of the most probable sites for:

Nucleophilic attack (attack by an electron-rich species): These sites are identified by the Fukui function for electron addition and correspond to the most electrophilic atoms, such as the carbonyl carbon of the ketone or carboxylic acid.

Electrophilic attack (attack by an electron-poor species): These sites are identified by the Fukui function for electron removal and correspond to the most nucleophilic atoms.

Radical attack: These sites are identified by an average of the two functions.

By calculating these local reactivity descriptors for this compound, a detailed map of its chemical reactivity can be generated, providing a theoretical foundation for understanding its reaction mechanisms. mdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

A Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a detailed picture of bonding interactions, lone pairs, and charge delocalization. nih.gov This analysis translates the complex, many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bond orbitals (σ, π), and antibonding orbitals (σ, π).

The primary output of NBO analysis involves the examination of donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of hyperconjugation and charge delocalization. For a molecule like this compound, NBO analysis would be expected to reveal:

Intramolecular Hyperconjugation: Significant interactions would likely be observed between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of the aromatic rings and carbonyl groups. For instance, interactions of the type n(O) → π(C=O) and n(F) → σ(C-C) would indicate charge delocalization from the halogen and oxygen atoms into the molecular framework.

Charge Distribution: NBO provides a more chemically intuitive picture of atomic charges than other methods. This would allow for a quantitative assessment of the electron-withdrawing effects of the chloro, fluoro, and carbonyl substituents on the electron density of the two benzene (B151609) rings.

Despite the utility of this method, no specific NBO analysis detailing hyperconjugative interactions or charge distribution for this compound has been published. Studies on related molecules, such as other substituted benzoic acids, routinely employ NBO analysis to understand substituent effects on molecular structure and stability. nih.gov

Simulation of Spectroscopic Properties

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts (δ). researchgate.net This method involves computing the magnetic shielding tensors for each nucleus in the molecule, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts.

For this compound, a GIAO calculation would provide predicted ¹H and ¹³C NMR spectra. These theoretical spectra are invaluable for:

Assigning Experimental Peaks: Comparing the calculated shifts to an experimental spectrum allows for the unambiguous assignment of each proton and carbon signal to a specific atom in the molecule.

Structural Verification: A strong correlation between the experimental and theoretical spectra provides high confidence in the proposed chemical structure.

A literature search reveals no published studies that have performed GIAO calculations to determine the ¹H or ¹³C NMR chemical shifts for this compound. However, this method has been successfully applied to a wide range of other benzoic acid derivatives, often showing excellent linear correlation with experimental data. researchgate.netrsc.org

Prediction of IR and Raman Spectra for Experimental Correlation

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict the vibrational spectra (Infrared and Raman) of molecules. sigmaaldrich.com These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model.

A theoretical vibrational analysis of this compound would be instrumental in:

Understanding Vibrational Modes: Each calculated frequency can be animated to visualize the specific atomic motions involved, such as C-H stretches, C=O stretches, and ring deformations.

Correlating with Experimental Data: The predicted IR and Raman spectra can be directly compared to experimental spectra to aid in the assignment of observed absorption bands and scattering peaks. scielo.br This is particularly useful for complex molecules with many overlapping vibrational modes.

Specific theoretical predictions and detailed vibrational assignments for the IR and Raman spectra of this compound are not available in the scientific literature. Such analyses are common for related compounds, including various chloro- and fluoro-substituted benzoic acids, where they have proven essential for interpreting complex spectral data. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to investigate:

Conformational Landscape: The molecule possesses conformational flexibility, primarily around the C-C single bond connecting the benzoyl group to the benzoic acid moiety and the orientation of the carboxylic acid group. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com

No published studies utilizing molecular dynamics simulations to explore the conformational behavior or solvation of this compound were found. MD simulations have been used to study the dynamics of related systems, for example, the active site dynamics of enzymes that bind chlorobenzoyl derivatives. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models rely on molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of the molecules.

If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition) or property (e.g., acidity constant, pKa), a QSAR/QSPR study could:

Identify key molecular features (descriptors) that govern the activity or property.

Predict the activity or property of new, untested compounds based on their structure.

There are no specific QSAR or QSPR models in the literature that focus on this compound. Building such a model would require a dataset of structurally related molecules with measured experimental data, which is not currently available. General QSAR/QSPR studies on benzoic acid derivatives have been conducted to model properties like pKa. researchgate.net

Investigation of Thermochemical Factors, Energy Barriers, and Reaction Mechanisms

Computational chemistry provides critical insights into the thermodynamics and kinetics of chemical reactions. By calculating the potential energy surface, researchers can determine the energies of reactants, products, intermediates, and transition states.

For this compound, these methods could be used to study:

Thermochemical Properties: Calculation of standard enthalpies of formation (ΔfH°), heat capacities (Cp), and entropies. nist.gov

Rotational Energy Barriers: Determining the energy barriers for rotation around the single bonds, which dictates the molecule's conformational flexibility at different temperatures. mdpi.com

Reaction Mechanisms: Investigating the step-by-step mechanism of reactions involving the molecule, such as its synthesis or degradation. For example, the mechanism of nitration or reaction with atmospheric radicals could be elucidated by locating the relevant transition states and calculating the activation energies for each step. nih.govresearchgate.net

Detailed computational studies on the thermochemical factors, conformational energy barriers, or reaction mechanisms specifically for this compound are absent from the published literature. Similar investigations on other substituted benzoic acids have been performed, providing valuable data on their stability and reactivity. mdpi.com

Advanced Applications in Chemical Synthesis and Materials Science Excluding Bioactivity/efficacy

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, fluoro, and carboxylic acid functionalities on a benzophenone (B1666685) framework makes 2-(3-Chloro-4-fluorobenzoyl)benzoic acid a versatile precursor for various high-value chemical entities. Its inherent reactivity allows for its incorporation into larger, more complex molecular architectures, including those with significant applications in the pharmaceutical and agricultural sectors.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and 2-aminobenzophenones are well-established precursors for the creation of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties. nih.gov The synthesis typically involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. While direct synthesis from this compound is not prominently documented, its structure is primed for conversion into a suitable 2-aminobenzophenone derivative. This would typically involve nitration of one of the aromatic rings, followed by reduction of the nitro group to an amine, a common strategy in organic synthesis. nih.gov The resulting halogenated 2-aminobenzophenone could then be cyclized to form a benzodiazepine (B76468) scaffold bearing the specific 3-chloro-4-fluorophenyl substituent, potentially leading to novel pharmacological profiles.

Similarly, the 4-quinolone-3-carboxylic acid motif is a privileged structure in medicinal chemistry, forming the core of many potent antibacterial agents. capes.gov.brscielo.org.mx The Gould-Jacobs reaction is a classical method for synthesizing the quinolone core, often starting from an aniline (B41778) derivative. msu.edu Although a direct pathway from this compound is not a standard route, its structural elements are relevant. For instance, fluorinated and chlorinated benzoic acids are key intermediates in the synthesis of modern fluoroquinolone antibiotics. rsc.org The compound could theoretically be dissected and its halogenated aromatic portion utilized in multi-step syntheses to construct the quinolone framework.

Table 1: Key Pharmaceutical Scaffolds and Relevant Synthetic Precursors

| Pharmaceutical Scaffold | General Precursor Class | Relevance of this compound |

|---|---|---|

| Benzodiazepines | 2-Aminobenzophenones nih.gov | Can be converted into a halogenated 2-aminobenzophenone intermediate through established nitration and reduction reactions. |

| Quinolone Carboxylic Acids | Substituted Anilines, Fluorinated Benzoic Acids capes.gov.brmsu.edu | The 3-chloro-4-fluorophenyl moiety is a desirable substituent in modern fluoroquinolones. rsc.org |

The development of novel agrochemicals, such as herbicides and fungicides, often relies on intermediates containing halogenated aromatic rings, as these substituents can enhance efficacy and metabolic stability. For example, 2-chloro-4-fluorobenzoic acid is a known key intermediate for the herbicide saflufenacil. nih.gov While a different isomer, this highlights the importance of this substitution pattern in agrochemistry. The structure of this compound makes it a potential precursor for new active ingredients, where the benzoylbenzoic acid core can be transformed into various heterocyclic systems known for their pesticidal activity.

In the realm of functional dyes, 2-benzoylbenzoic acids serve as precursors to phthalide-based color formers, which are used in applications like carbonless copy paper and thermal printing systems. nih.gov The synthesis involves converting the 2-benzoylbenzoic acid into a phthalide (B148349) structure that can react with other aromatic compounds to produce a dye. nih.gov The presence of chloro and fluoro substituents on the this compound molecule could be leveraged to tune the final dye's properties, such as its color, stability, and reactivity, opening avenues for the creation of specialized chromogenic materials.

Development of Novel Materials through Derivatization

The unique chemical structure of this compound not only makes it a useful synthetic intermediate but also a candidate monomer for the development of advanced materials. Its rigid, non-planar shape and multiple functional groups allow for its incorporation into polymers, liquid crystals, and metal-organic frameworks.

High-performance polymers such as poly(arylene ether)s (PAEs), poly(arylene thioether)s, and poly(arylene sulfone)s are prized for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net A common route to these materials involves nucleophilic aromatic substitution polycondensation reactions. A closely related compound, 2-(4-chlorobenzoyl)benzoic acid, is used to prepare bisphthalazinone monomers, which are then polymerized to form phthalazinone-containing PAEs, poly(arylene thioether)s, and poly(arylene sulfone)s. nih.gov

By analogy, this compound can be envisioned as a precursor for similar high-performance polymers. The carboxylic acid group can be reacted with hydrazines to form a phthalazinone ring system. This creates a rigid, thermally stable monomer. The fluorine atom on the benzoyl ring is activated towards nucleophilic displacement, providing a reactive site for the polymerization step with various bisphenols or bisthiols to yield the corresponding poly(arylene ether)s or poly(arylene thioether)s. The resulting polymers would incorporate the bulky, polar benzoylbenzoic acid derivative into their backbone, which could impart desirable properties such as increased glass transition temperatures, modified solubility, and enhanced flame retardancy.

Table 2: Potential Polymer Synthesis via Derivatization

| Polymer Class | General Monomer Type | Potential Role of this compound | Resulting Polymer Property |

|---|---|---|---|

| Poly(arylene ether)s (PAEs) | Dihalide + Bisphenol | Can be converted to a dihalo-monomer for polycondensation. nih.gov | High thermal stability, chemical resistance. |

| Poly(arylene thioether)s | Dihalide + Bisthiol | Can be converted to a dihalo-monomer for polycondensation. rsc.org | High refractive index, thermal stability. |

| Poly(arylene sulfone)s | Dihalide + Bisphenoxide | Can be incorporated into sulfone-containing monomers. nih.govmdpi.com | Excellent thermo-oxidative stability. |

Benzoic acid derivatives are fundamental building blocks in the design of thermotropic liquid crystals. The ability of the carboxylic acid group to form strong hydrogen bonds allows for the self-assembly of molecules into dimers, which can create the elongated, rod-like (calamitic) shapes required for mesophase formation. The specific properties of the liquid crystal phase are highly dependent on the molecular structure, including the presence of lateral substituents and terminal groups.

The structure of this compound is non-linear, a characteristic often associated with the formation of bent-core or "banana" liquid crystals, which exhibit unique polar and chiral properties. The lateral chloro and fluoro substituents would significantly influence intermolecular interactions and packing, potentially leading to the formation of distinct mesophases like smectic or nematic phases at specific temperature ranges. By esterifying the carboxylic acid with various long-chain alcohols or phenols, a homologous series of derivatives could be synthesized to systematically study the structure-property relationships and design liquid crystals with tailored transition temperatures and optical properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. Carboxylic acids are among the most common functional groups used in organic linkers due to their ability to coordinate effectively with a wide range of metal ions. The properties of the resulting MOF, such as its pore size, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linker. nih.gov

This compound presents an interesting candidate for a multifunctional MOF linker. The carboxylic acid group provides the primary coordination site for binding to metal centers (e.g., Zn(II), Cd(II), Cu(II)). The halogenated phenyl ring and the ketone group would then decorate the internal pore surfaces of the MOF. These functional groups can introduce specific properties, such as enhanced selectivity for gas adsorption through dipole-quadrupole interactions or providing potential catalytic sites. The rigid, angular geometry of the molecule could lead to the formation of novel network topologies and pore environments that are not accessible with simpler, linear linkers. The introduction of fluorine, in particular, can increase the hydrophobicity of the framework, which is desirable for applications like water purification or selective CO2 capture from humid gas streams.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Chlorobenzoyl)benzoic acid |

| 2-Aminobenzophenone |

| 2-Chloro-4-fluorobenzoic acid |

| 4-Quinolone-3-carboxylic acid |

| Benzodiazepine |

| Poly(arylene ether) |

| Poly(arylene sulfone) |

| Poly(arylene thioether) |

Advanced Functional Materials derived from Benzoylbenzoic Acid Analogs

The unique structural and electronic properties endowed by halogen substituents on the benzoylbenzoic acid framework make its derivatives promising candidates for the development of advanced functional materials. The interplay of the chloro and fluoro groups in this compound can influence molecular packing, electronic transitions, and coordination behavior, which are critical for materials applications.

Exploration of Photoluminescent Properties in Metal Complexes

While direct studies on the photoluminescent properties of metal complexes involving this compound are not extensively documented, research on related lanthanide complexes with substituted benzoic acids provides a strong basis for exploring their potential. Lanthanide ions are known for their sharp and characteristic emission bands, but their direct excitation is often inefficient. Organic ligands, such as benzoylbenzoic acid derivatives, can act as "antenna" ligands, absorbing energy and transferring it to the central lanthanide ion, which then luminesces.

The substitution pattern on the benzoic acid ligand plays a crucial role in the efficiency of this energy transfer process. For instance, studies on lanthanide complexes with 4-fluorobenzoic acid have demonstrated that these ligands can effectively sensitize the luminescence of ions like Eu³⁺ and Tb³⁺. researchgate.net The presence of halogen atoms can modify the energy levels of the ligand's triplet state, which is a key factor in the energy transfer to the lanthanide ion.

The photophysical properties of metal-organic frameworks (MOFs) constructed from fluorinated benzoic acid derivatives have also been investigated. A series of fluorinated MOFs synthesized using 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) displayed varied structural features and thermal stability. rsc.org Although the focus of this study was not solely on photoluminescence, it highlights the utility of fluorinated dicarboxylate ligands in constructing novel framework materials.

The table below summarizes the photoluminescent properties of representative metal complexes with substituted benzoic acid ligands, offering a comparative perspective for the potential of this compound-based materials.

| Metal Complex/MOF | Ligand(s) | Emitting Ion | Key Photoluminescent Feature(s) |

| [Eu₂(L)₆(DMF)₂(H₂O)₂] | 4-chlorobenzoic acid (L) | Eu³⁺ | Intense red emission, indicating effective energy transfer from the ligand to the europium ion. researchgate.net |

| [Tb₂(L)₆(H₂O)₄] | 4-fluorobenzoic acid (L) | Tb³⁺ | Exhibits characteristic green luminescence. researchgate.net |

| F-MOF-5: [Cu(hfbba)₂(phen)₂]·0.5(DMF) | 4,4'-(Hexafluoroisopropylidene) bis(benzoic acid) (hfbba), phenanthroline | - | Forms a one-dimensional architecture; solid-state UV-vis properties studied. rsc.org |

| Er-BA: [Er₂(BA)₆(DMF)₂(H₂O)₂] | Benzoic acid (BA) | Er³⁺ | Shows intense near-infrared emission, making it a potential material for bio-labeling and fiber communication. researchgate.net |

This table is illustrative and based on data from related compounds, as direct photoluminescence data for this compound complexes is not available in the cited literature.

Development of Fluorine Probes for Advanced Analytical Techniques

The presence of a fluorine atom in this compound makes it an intriguing candidate for the development of ¹⁹F Nuclear Magnetic Resonance (NMR) probes. ¹⁹F NMR is a powerful analytical technique due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the large chemical shift dispersion, which makes it highly sensitive to the local chemical environment. nih.gov

Fluorinated organic molecules can be designed as probes to detect and quantify various analytes or to study biological systems. For instance, ¹⁹F NMR has been utilized to probe protein structure and conformational changes by incorporating fluorinated amino acids. nih.gov The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in its surroundings, providing detailed information about binding events or environmental polarity.

While the direct application of this compound as a fluorine probe has not been reported, the principles underlying the design of such probes are well-established. A molecule like this could potentially be functionalized to bind to a specific target. Upon binding, a change in the ¹⁹F NMR signal would be observed, allowing for the detection and study of the interaction. An investigation into the use of ¹⁹F NMR for the analysis of fluorinated acids in environmental water samples highlights the sensitivity of the technique for detecting compounds at low concentrations. nih.gov

The following table presents examples of fluorinated molecules and their applications as analytical probes, illustrating the potential utility of fluorinated benzoylbenzoic acids in this domain.

| Fluorinated Probe Type | Application | Detection Method | Principle of Operation |

| Fluorinated Amino Acids | Probing protein structure and conformational changes. nih.gov | ¹⁹F NMR | Changes in the protein's local environment upon folding or binding alter the ¹⁹F chemical shift. nih.gov |

| Trifluoroacetic acid (TFA) | Analysis in environmental water samples. nih.gov | ¹⁹F NMR | Direct detection and quantification based on the characteristic ¹⁹F signal. nih.gov |

| Fluorinated Benzoyl Chloride | Precursor for creating fluorinated derivatives for analysis. google.com | - | Can be used to introduce a fluorine-containing tag onto other molecules for subsequent ¹⁹F NMR analysis. google.com |

This table provides examples of the application of fluorinated compounds as analytical probes. The specific use of this compound in this context remains a subject for future research.

Investigation in Catalysis and Organocatalysis Utilizing Benzoylbenzoic Acid Derivatives

The structural framework of benzoylbenzoic acid, featuring a carboxylic acid and a ketone, offers multiple sites for modification, making its derivatives interesting scaffolds for the development of catalysts and organocatalysts. The electronic and steric properties of these molecules can be tuned by the introduction of substituents like chloro and fluoro groups.

While there is no specific literature detailing the use of this compound as a catalyst, the broader class of benzoic acid derivatives has been explored in various catalytic applications. For example, chiral Brønsted acids derived from phosphoric acids have been extensively used in asymmetric organocatalysis. Similarly, chiral dicarboxylic acids have proven valuable in catalyzing reactions with sensitive substrates.

The carboxylic acid moiety of this compound could act as a Brønsted acid catalyst. The presence of the electron-withdrawing chloro and fluoro substituents would increase the acidity of the carboxylic acid, potentially enhancing its catalytic activity. Furthermore, the chiral environment that could be introduced by resolving the molecule into its enantiomers could enable its use in asymmetric catalysis.

The development of organocatalysts often relies on the strategic placement of functional groups that can interact with substrates and promote a specific reaction pathway. The benzoylbenzoic acid scaffold provides a rigid backbone onto which other catalytically active groups could be appended, leading to the creation of novel bifunctional or multifunctional catalysts.

Environmental Transformation and Biodegradation Research of Halogenated Benzoic Acids

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these often-recalcitrant molecules.

Studies on Reductive Dehalogenation Processes by Microorganisms (e.g., White-Rot Fungi)

Reductive dehalogenation, the replacement of a halogen substituent with a hydrogen atom, is a crucial first step in the degradation of many highly halogenated aromatic compounds, particularly under anaerobic conditions. White-rot fungi, such as Phanerochaete chrysosporium, are well-known for their ability to degrade a wide array of recalcitrant organic pollutants, including chlorinated aromatic compounds. hawaii.edu Their lignin-degrading enzyme system, which includes lignin (B12514952) peroxidases (LiPs) and manganese peroxidases (MnPs), is non-specific and can generate highly reactive radicals that initiate the degradation process. nih.govresearchgate.net This process is often cometabolic, meaning the fungus does not use the pollutant as its primary growth substrate.

While direct studies on the degradation of 2-(3-chloro-4-fluorobenzoyl)benzoic acid by white-rot fungi are not available, research on other chlorinated and fluorinated aromatics provides insight. For instance, white-rot fungi have been shown to degrade various chlorinated phenols, polychlorinated biphenyls (PCBs), and other chlorinated aromatic hydrocarbons. hawaii.edunih.gov The degradation of nitroaromatic compounds by Pleurotus species has also been documented, with removal efficiencies varying based on conditions like pH and glucose concentration. scielo.br The reductive dehalogenation process is critical because the removal of halogens generally decreases the toxicity and increases the bioavailability of the resulting aromatic compound for subsequent aerobic degradation. The C-Cl bond is generally more susceptible to reductive cleavage than the C-F bond, suggesting that for this compound, the initial microbial attack under reducing conditions would likely involve the removal of the chlorine atom.

Table 1: Examples of Reductive Dehalogenation of Halogenated Aromatic Compounds by Microorganisms

| Compound | Microorganism/Consortium | Condition | Degradation/Dehalogenation Efficiency | Reference |

| 3-Chlorobenzoate | Denitrifying consortium | Anaerobic | Readily degraded within 2-4 weeks | nih.gov |

| 4-Chlorobenzoate | Denitrifying consortium | Anaerobic | Readily degraded within 2-4 weeks | nih.gov |

| Chlorinated Hydroxybiphenyls | Pycnoporus cinnabarinus laccase | Aerobic | Formation of dechlorinated dimers | N/A |

| Nitroaromatic Compounds | Pleurotus floridae | Aerobic | 11.7% to 21% degradation | scielo.br |

This table presents data for analogous compounds to illustrate the process of reductive dehalogenation.

Investigations into Aerobic and Anaerobic Biotransformation of Halogenated Aromatic Compounds

Both aerobic and anaerobic conditions can support the biotransformation of halogenated aromatic compounds, although the specific pathways and efficiencies differ significantly.

Under aerobic conditions , the initial attack on the aromatic ring is typically mediated by oxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols or other hydroxylated intermediates. engineering.org.cn This hydroxylation destabilizes the ring and facilitates subsequent ring cleavage and mineralization. For halogenated benzoates, this process often involves the formation of halocatechols, which are then further degraded. The presence of both a chloro and a fluoro substituent on this compound presents a complex substrate for these enzymes.